molecular formula C₄₁H₇₁NO₆ B1663473 3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester CAS No. 153874-14-7

3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester

Cat. No. B1663473
M. Wt: 674 g/mol
InChI Key: HOTHIZPJZICUAJ-UHFFFAOYSA-N
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Description

“3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester” is a complex organic compound. It contains a pyridinecarboxylic acid component, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound also contains a hexadecyl (or palmitoyl) component, which is a 16-carbon long saturated fatty acid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides : A range of chiral linear and macrocyclic bridged pyridines were synthesized using pyridine-2,6-dicarbonyl dichloride, an analog of the specified compound, demonstrating its utility in creating new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).

  • Preparation of Novel Pyridine Derivatives : Innovative pyrazoles, isoxazoles, and pyrazolopyridazine derivatives were produced starting from a pyridine compound similar to the specified one, showcasing its role in creating diverse chemical entities (Ali, 2010).

Polymerization and Material Science

  • Dimerization in Polymerization : The study of the dimerization of organoplatinum complexes, involving ligands related to the specified compound, provided insights into dynamic ring-opening polymerization processes, relevant for material science applications (Yue, Jennings, & Puddephatt, 2016).

  • Poly (ester-imide) Synthesis : Investigations into new poly (ester-imide) structures, initiated from compounds structurally similar to the specified pyridine derivative, revealed their excellent solubility and thermal stability, important for polymer technology (Kamel, Mutar, & Khlewee, 2019).

Medicinal Chemistry

  • Antimicrobial Schiff Bases : The synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, derived from a similar pyridine compound, showed significant antimicrobial activity, indicating potential in medicinal chemistry applications (Al-Omar & Amr, 2010).

Catalysis and Chemical Reactions

  • Sulfuric Acid Ester in Condensation Reactions : The use of sulfuric acid esters, chemically akin to the specified pyridine derivative, as recyclable catalysts in condensation reactions, highlights their efficiency in synthesizing complex organic compounds (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H71NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-39(43)46-35-38(36-47-41(45)37-30-29-33-42-34-37)48-40(44)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,38H,3-28,31-32,35-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTHIZPJZICUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H71NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934867
Record name 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester

CAS RN

153874-14-7
Record name 3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153874147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(hexadecanoyloxy)propyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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